![molecular formula C18H17N3O2 B2588865 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione CAS No. 36883-36-0](/img/structure/B2588865.png)
2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
カタログ番号 B2588865
CAS番号:
36883-36-0
分子量: 307.353
InChIキー: WKSAPRZVBCMEQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione” is a chemical compound with the formula C18H17N3O2 . It belongs to the class of organic compounds known as spiroes .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium cyanide in ethanol and water at 80℃ for 72 hours in a sealed tube . The mixture of 1-benzhydrylazetidin-3-one, KCN, and (NH4)2CO3 dissolved in water and ethanol is stirred for 72 hours in a closed vessel at 80℃ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. Further details about other possible chemical reactions are not available in the current resources .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified in the available resources .科学的研究の応用
- 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione exhibits potential as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth and metastasis. The compound may interfere with cancer cell proliferation pathways, making it a subject of interest for drug development .
- Studies suggest that this compound possesses neuroprotective properties. It may help protect neurons from damage caused by oxidative stress, inflammation, or neurodegenerative diseases. Researchers explore its potential in treating conditions like Alzheimer’s and Parkinson’s disease .
- 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione has demonstrated antibacterial effects against certain strains. It could be useful in combating bacterial infections, although further research is needed to understand its mechanism of action and optimize its efficacy .
- Preliminary studies indicate that this compound might inhibit viral replication. Researchers investigate its use against viruses such as HIV, herpes simplex, and influenza. However, more extensive studies are necessary to validate its antiviral properties .
- Inflammation plays a crucial role in various diseases. 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione shows promise as an anti-inflammatory agent. It could be relevant in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
- Due to its unique structure, this compound can form stable complexes with metal ions. Researchers explore its potential in metal extraction, catalysis, and environmental remediation. Understanding its coordination chemistry is essential for practical applications .
Anticancer Properties
Neuroprotective Effects
Antibacterial Activity
Antiviral Potential
Anti-inflammatory Applications
Metal Ion Complexation
Safety and Hazards
特性
IUPAC Name |
2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16-18(20-17(23)19-16)11-21(12-18)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSAPRZVBCMEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Potassium cyanide (0.151 g, 2.32 mmol), ammonium carbonate (0.445 g, 4.64 mmol), and 1-benzhydrylazetidin-3-one (WO2007109334) (0.500 g, 2.11 mmol) were combined in 10 mL 2:1 EtOH/H2O and heated at 60° C. for 3 days in a sealed tube. The reaction mixture was cooled and concentrated in vacuo to remove EtOH. Additional water was added, and the solids were collected by filtration, rinsing with water and a minimal volume of MeOH. This gave 441 mg of a white solid. The material was suspended in 10 mL MeOH and sonicated for 10 min. The solid was collected and rinsed with MeOH to give 2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione (0.283 g, 43.7% yield) as a white solid. m/z (ESI, +ve ion) 308.1 (M+H)+.



Name
EtOH H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Yield
43.7%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

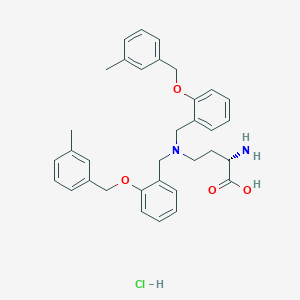

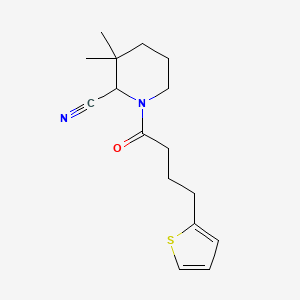
![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/no-structure.png)

![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)
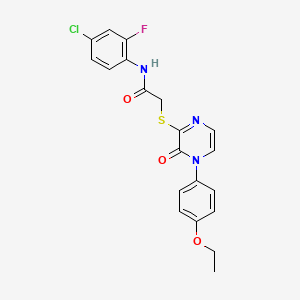
![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)
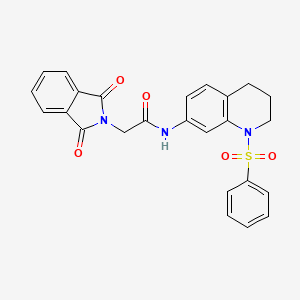
![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate](/img/structure/B2588798.png)

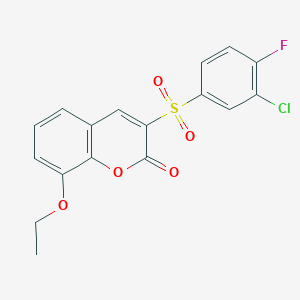
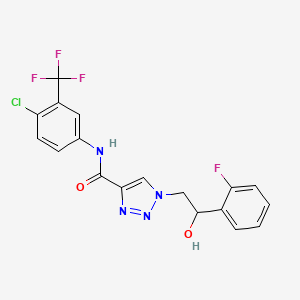
![[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2588803.png)